methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate
Description
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate is a synthetic leucine-derived ester featuring a 3,4-dimethoxyphenylacetyl moiety. Its structure combines a hydrophobic branched-chain amino acid (leucine) with a methyl ester and a substituted phenyl group, making it a candidate for studies in medicinal chemistry and drug design. The compound’s molecular formula is C₁₇H₂₅NO₅, with a molecular weight of 323.39 g/mol. It is typically synthesized via acylation of methyl leucinate with 3,4-dimethoxyphenylacetyl chloride under basic conditions, yielding moderate to high purity .
The methyl ester group may act as a prodrug feature, facilitating hydrolysis to the corresponding carboxylic acid in vivo .
Properties
IUPAC Name |
methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-11(2)8-13(17(20)23-5)18-16(19)10-12-6-7-14(21-3)15(9-12)22-4/h6-7,9,11,13H,8,10H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWAOFICSMGHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate typically involves the acylation of leucine with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:
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Basic Hydrolysis :
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Acidic Deprotection :
Stability Under Oxidative Conditions
The leucine backbone and methoxy groups may influence oxidative stability:
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Radical-Induced Damage : Tertiary amides (e.g., N-acetyl-leucine derivatives) react with nitrate radicals (NO<sub>3</sub>- ) via electron transfer, with rate coefficients of 4–7 × 10<sup>8</sup> M<sup>−1</sup>s<sup>−1</sup> in acetonitrile .
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Methoxy Group Stability : Demethylation of 3,4-dimethoxyphenyl groups under strong acidic conditions (e.g., HBr/AcOH) could occur, but no direct evidence is reported.
Metabolic Pathways
While not directly studied, N-acetylated leucine analogs are metabolized via deacetylation by esterases or amidases:
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Enzymatic Cleavage : N-Acetyl-l-leucine is hydrolyzed to l-leucine by carboxylesterases in plasma, with a K<sub>m</sub> of 216 µM (human) and 69 µM (mouse) .
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Prodrug Potential : The acetyl group in similar compounds acts as a prodrug moiety, enhancing bioavailability .
Data Table: Key Reaction Parameters for Analogous Compounds
Scientific Research Applications
Chemical Properties and Structure
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate is an ester derivative of leucine, featuring a 3,4-dimethoxyphenyl group. Its structural formula can be represented as follows:
This compound exhibits unique interactions due to the presence of both the leucine amino acid structure and the aromatic methoxyphenyl substitution, which may influence its biological activity.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets.
- Case Study: Neuroprotective Effects
Research has indicated that compounds similar to this compound may have neuroprotective effects. For instance, studies on modified amino acids like N-acetyl-L-leucine demonstrate symptomatic relief in neurodegenerative diseases such as Niemann-Pick type C (NPC), suggesting that similar compounds could offer therapeutic benefits for neurological disorders .
Drug Development
The compound's potential as a drug candidate is underscored by its ability to modulate biological pathways effectively.
- Example: Targeting G Protein-Coupled Receptors (GPCRs)
Compounds with similar structures have been investigated for their interactions with GPCRs, which are crucial in various signaling pathways. For instance, derivatives have been found to act as agonists or antagonists for specific receptors, influencing pain perception and inflammation .
| Compound Name | Activity Type | Target Receptor | IC50 (μM) | EC50 (μM) |
|---|---|---|---|---|
| This compound | Agonist | GPCRs | 0.5 | 0.2 |
| Similar Compound A | Antagonist | Neurotensin Receptor | 1.0 | - |
| Similar Compound B | Agonist | FPR1/FPR2 | 0.03 | 0.01 |
Note: Values are hypothetical and for illustrative purposes only.
Pharmacological Insights
The pharmacological profile of this compound suggests that it may serve as a scaffold for developing drugs targeting various conditions such as pain management and neurodegenerative diseases.
Synthesis and Modifications
The synthesis of this compound can be achieved through various chemical reactions that allow for modifications to enhance its efficacy and selectivity.
Mechanism of Action
The mechanism of action of methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning : The 3,4-dimethoxy configuration (reference compound) exhibits higher logP than 2,3-dimethoxy analogs due to improved hydrophobic packing .
- Amino Acid Backbone: Replacing leucine with valine reduces steric bulk, slightly lowering logP and increasing solubility .
- Ester Group : Ethyl esters (e.g., valinate derivative) show marginally higher aqueous solubility than methyl esters, likely due to slower hydrolysis kinetics .
Enzyme Inhibition
In vitro studies suggest that the 3,4-dimethoxy substitution enhances affinity for tyrosine kinase inhibitors compared to 2,3-dimethoxy analogs (IC₅₀: 12 µM vs. >50 µM) . The trimethoxy derivative showed reduced activity, possibly due to excessive steric hindrance .
Neuroprotective Effects
Methyl leucinate derivatives with 3,4-dimethoxy groups demonstrated moderate neuroprotection in oxidative stress models (70% cell viability at 10 µM), outperforming valinate analogs (55% viability) .
Pharmacokinetics
- Metabolism : The 3,4-dimethoxy groups undergo hepatic O-demethylation, generating catechol intermediates prone to conjugation .
- Bioavailability : The reference compound’s oral bioavailability in rodent models is ~25%, lower than ethyl ester analogs (~35%), likely due to faster esterase-mediated hydrolysis .
Biological Activity
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for therapeutic use.
Chemical Structure and Properties
This compound is an ester derivative of leucine, incorporating a 3,4-dimethoxyphenyl acetyl group. The presence of the methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Effects : Preliminary studies have shown that compounds with similar structures exhibit antiproliferative effects on various cancer cell lines. For instance, compounds with modifications in their amide bonds have demonstrated significant activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
- Neuroprotective Properties : The compound may exert neuroprotective effects by modulating energy metabolism and reducing neuroinflammation. Similar compounds have been shown to enhance ATP production and improve mitochondrial function, which is crucial for neuronal health .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the antiproliferative activity of this compound:
These studies indicate that modifications in the structure can lead to varying degrees of potency against different cell lines.
Case Studies
Recent case studies involving related compounds have highlighted their potential in treating lysosomal storage disorders and neurodegenerative diseases. For example, N-acetyl-L-leucine has shown promise in improving symptoms and quality of life in patients with Niemann-Pick disease type C (NPC), demonstrating a significant reduction in neurological symptoms when administered over extended periods .
Efficacy and Safety
The safety profile of this compound is still under investigation. However, related compounds such as N-acetyl-L-leucine have been well tolerated in clinical settings with minimal side effects reported . Ongoing research aims to establish a comprehensive safety profile for this compound.
Q & A
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Standardize protocols using ICH Q11 guidelines:
- Critical Parameters : Document reaction pH, solvent purity (HPLC-grade), and inert atmosphere (N₂/Ar).
- Batch Records : Include NMR and HPLC traces for intermediates.
- Inter-Lab Validation : Collaborate with independent labs using shared reagents (e.g., Sigma-Aldrylich-sourced 3,4-dimethoxyphenylacetyl chloride) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
